molecular formula C16H10Cl2N2O3 B5379814 4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione

4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione

Cat. No. B5379814
M. Wt: 349.2 g/mol
InChI Key: FDHWBIOMJMFEHN-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione, also known as chalcone derivative, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been reported to act through various pathways such as inhibition of NF-κB, suppression of COX-2 expression, and modulation of oxidative stress. It has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of anti-oxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been reported to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione in lab experiments is its wide range of potential therapeutic applications. This compound has shown promising results in various scientific research studies and has the potential to be used in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.

Future Directions

There are several future directions for the research on 4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione. One of the directions is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-inflammatory and anti-oxidant properties and investigate its potential use in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, future research can focus on improving the solubility of this compound in water to facilitate its administration in vivo.

Synthesis Methods

The synthesis of 4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione has been reported using various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide. The resulting 4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione derivative is then cyclized using hydrazine hydrate to obtain the final product. Other methods such as microwave-assisted synthesis and solvent-free synthesis have also been reported for the synthesis of this compound.

Scientific Research Applications

4-(5-chloro-2-hydroxybenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione has shown potential therapeutic applications in various scientific research studies. This compound has been reported to have anti-cancer, anti-inflammatory, anti-oxidant, anti-microbial, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-10-1-4-12(5-2-10)20-16(23)13(15(22)19-20)8-9-7-11(18)3-6-14(9)21/h1-8,21H,(H,19,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHWBIOMJMFEHN-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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